Cas no 930-69-8 (Sodium Benzenethiolate (technical grade, 90%))

Sodium Benzenethiolate (technical grade, 90%) structure
930-69-8 structure
Product name:Sodium Benzenethiolate (technical grade, 90%)
CAS No:930-69-8
MF:C6H6NaS
MW:133.166611194611
MDL:MFCD00066460
CID:40291
PubChem ID:24866217

Sodium Benzenethiolate (technical grade, 90%) Chemical and Physical Properties

Names and Identifiers

    • Sodium thiophenolate
    • Sodium thiophenoxide
    • SODIUM THIOPHENOXIDE, tech-95
    • sodium,benzenethiolate
    • Sodium benzenethiolate
    • Thiophenol sodium salt
    • Benzenethiol, sodium salt
    • Sodium thiophenylate
    • Sodium phenylthiolate
    • 75GF5O2O8Y
    • Benzenethiol, sodium salt (1:1)
    • DSSTox_CID_7342
    • Sodium thiophenolate, 90%
    • DSSTox_RID_78415
    • DSSTox_GSID_27342
    • Sodium phenylsulfide
    • Thiophenyl sodium salt
    • Sodium phenylmercaptide
    • sodiothiobenzene
    • Sodiumthiophenolate
    • sodium benzenthiolate
    • sodium phenyl merca
    • Benzenethiol, sodium deriv. (6CI)
    • Benzenethiol, sodium salt (8CI, 9CI)
    • Sodium, (phenylthio)- (7CI)
    • Sodium thiophenate
    • Thiophenol
    • Sodium Benzenethiolate (technical grade, 90%)
    • MDL: MFCD00066460
    • Inchi: 1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;
    • InChI Key: BGXZJSLTGNPDDH-UHFFFAOYSA-N
    • SMILES: [Na].SC1C=CC=CC=1

Computed Properties

  • Exact Mass: 132.00100
  • Monoisotopic Mass: 132.001
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 50.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1
  • Surface Charge: 0
  • XLogP3: nothing
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.079
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 169.1°Cat760mmHg
  • Flash Point: 50.6°C
  • PSA: 25.30000
  • LogP: 2.24300
  • Solubility: Not determined

Sodium Benzenethiolate (technical grade, 90%) Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 1759
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:1-10-13
  • Hazardous Material Identification: C
  • PackingGroup:III
  • TSCA:No
  • HazardClass:6.1(b)
  • Risk Phrases:R34
  • Packing Group:III
  • Safety Term:6.1(b)

Sodium Benzenethiolate (technical grade, 90%) Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Sodium Benzenethiolate (technical grade, 90%) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S930690-1g
Sodium Benzenethiolate (technical grade, 90%)
930-69-8
1g
$ 63.00 2023-09-06
abcr
AB128303-50 g
Sodium thiophenoxide, 90%; .
930-69-8 90%
50 g
€187.50 2023-07-20
Cooke Chemical
A7540312-5G
Sodium thiophenolate
930-69-8 90%
5g
RMB 102.40 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S831260-100g
Sodium thiophenolate
930-69-8 95%
100g
1,670.00 2021-05-17
TRC
S930690-500mg
Sodium Benzenethiolate (technical grade, 90%)
930-69-8
500mg
$ 57.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
418293-10G
Sodium Benzenethiolate (technical grade, 90%)
930-69-8 90%
10g
¥666.98 2023-12-06
Oakwood
303893-1g
Sodium Thiophenolate
930-69-8 85%
1g
$13.00 2024-07-19
eNovation Chemicals LLC
D605296-25G
Sodium thiophenoxide
930-69-8 97%
25g
$100 2024-05-23
Chemenu
CM389429-50g
benzenethiol;sodium salt
930-69-8 95%+
50g
$84 2022-05-28
SHENG KE LU SI SHENG WU JI SHU
sc-255621-10g
Sodium thiophenolate,
930-69-8 ≥90%
10g
¥361.00 2023-09-05

Sodium Benzenethiolate (technical grade, 90%) Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium Solvents: Diethyl ether ;  rt
Reference
Production and use of activatable delivery compositions containing drugs or a detectable moiety and singlet oxygen-labile linkers
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt
Reference
Amine Induced Retardation of the Radical-Mediated Thiol-Ene Reaction via the Formation of Metastable Disulfide Radical Anions
Love, Dillon M. ; Kim, Kangmin; Goodrich, John T.; Fairbanks, Benjamin D.; Worrell, Brady T.; et al, Journal of Organic Chemistry, 2018, 83(5), 2912-2919

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  70 min, 20 °C
Reference
Production device of ethyl-S,S-diphenyldithiophosphate
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  30 min, reflux
Reference
Thioether-NHC-Ligated PdII Complex for Crafting a Filtration-Free Magnetically Retrievable Catalyst for Suzuki-Miyaura Coupling in Water
Nayan Sharma, Kamal ; Satrawala, Naveen ; Kumar Joshi, Raj, European Journal of Inorganic Chemistry, 2018, 2018(16), 1743-1751

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
Reference
Site-Selective C-S Bond Formation at C-Br over C-OTf and C-Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst
Scattolin, Thomas; Senol, Erdem; Yin, Guoyin; Guo, Qianqian; Schoenebeck, Franziska, Angewandte Chemie, 2018, 57(38), 12425-12429

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Poly(vinyl chloride) Solvents: Cyclohexanone ;  7 h, 155 °C
Reference
Poly(vinyl chloride) reactions with sodium and potassium derivatives of heteroaromatic and aromatic NH- and SH-acids in aprotic solvents
Shaglaeva, N. S.; Voronkov, M. G.; Bayandin, V. V.; Sultangareev, R. G.; Prozorova, G. F.; et al, Russian Journal of General Chemistry, 2013, 83(8), 1519-1525

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
Reference
Terminal nickel(II) amide, alkoxide, and thiolate complexes containing amido diphosphine ligands of the type [N(o-C6H4PR2)2]- (R = Ph, iPr, Cy)
Liang, Lan-Chang; Chien, Pin-Shu; Lee, Pei-Ying; Lin, Jia-Ming; Huang, Yu-Lun, Dalton Transactions, 2008, (25), 3320-3327

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: DMSO-d6
Reference
Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes
Juestel, Patrick M.; Stan, Alexandra ; Pignot, Cedric D. ; Ofial, Armin R., Chemistry - A European Journal, 2021, 27(64), 15928-15935

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  overnight, 21 °C
Reference
Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids
Haley, Hannah M. S.; Payer, Stefan E.; Papidocha, Sven M.; Clemens, Simon; Nyenhuis, Jonathan; et al, Journal of the American Chemical Society, 2021, 143(12), 4732-4740

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt
Reference
(2E,6E)-2,6-Bis(organylchalogenylmethylidene) substituted 1,4-dithiane 1,1,4,4-tetraoxides and N-organyl thiomorpholine 1-oxides as new S-oxide derivatives of bis(2-organylchalcogenylvinyl) sulfides
Martynov, Alexander V. ; Makhaeva, Nataliya A.; Amosova, Svetlana V., Heteroatom Chemistry, 2018, 29(2),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C → rt
Reference
Cu(I)/Chiral Bisoxazoline-Catalyzed Enantioselective Sommelet-Hauser Rearrangement of Sulfonium Ylides
Li, Shu-Sen; Wang, Jianbo, Journal of Organic Chemistry, 2020, 85(19), 12343-12358

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → 25 °C; 30 min, 25 °C
Reference
Decatungstate Catalyzed Photochemical Acetylation of C(sp3)-H Bonds
Liu, Qinglong; Ding, Yuzhen; Gao, Yuxi; Yang, Yunhong; Gao, Lijuan; et al, Organic Letters, 2022, 24(43), 7983-7987

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium ;  rt
Reference
Preparation method and application of pentaerythritol methyl phenylthio silicate
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 273.15 K
Reference
Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol
Wappelhorst, Jan Frederick; Wattenberg, Jonathan; Strohmann, Carsten, Acta Crystallographica, 2023, 79(4), 323-327

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C
Reference
Photocontrolled cationic degenerate chain transfer polymerizations via thioacetal initiators
Sifri, Renee J.; Kennedy, Audrey J.; Fors, Brett P., Polymer Chemistry, 2020, 11(40), 6499-6504

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, 80 °C
Reference
Sonogashira Coupling (Cu/Amine-Free) of ArBr/Cl in Aerobic Condition and N-Benzylation of Aniline with Benzyl Alcohol Catalyzed by Complexes of Pd(II) with Sulfated/Selenated NHCs
Dubey, Pooja; Singh, Ajai K., ChemistrySelect, 2020, 5(10), 2925-2934

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  rt
Reference
Mild, additive-free thioetherification via proton transfer dual ionization mechanism
Zwick, Christian R. III ; Henle, Jeremy J.; Shekhar, Shashank; Yang, Cassie; Zhou, Yong; et al, ChemRxiv, 2023, 1, 1-7

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
Reference
Polyarylquinone Synthesis by Relayed Dehydrogenative [2+2+2] Cycloaddition
Hore, Soumyadip; Singh, Abhijeet; De, Shreemoyee; Singh, Neetu ; Gandon, Vincent ; et al, ACS Catalysis, 2022, 12(10), 6227-6237

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  < 50 °C; 1 h, 50 °C → 60 °C; 4 h, 60 - 68 °C
Reference
Wavelength dispersion adjustment agent for forming resin composition for optical film with excellent optical properties
, Japan, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
Reference
Modifications of flexible nonyl chain and nucleobase head group of (+)-erythro-9-(2's-hydroxy-3's-nonyl)adenine [(+)-EHNA] as adenosine deaminase inhibitors
Kandalkar, Sachin R.; Ramaiah, Parimi Atchuta; Joshi, Manoj; Wavhal, Atul; Waman, Yogesh; et al, Bioorganic & Medicinal Chemistry, 2017, 25(20), 5799-5819

Sodium Benzenethiolate (technical grade, 90%) Raw materials

Sodium Benzenethiolate (technical grade, 90%) Preparation Products

Sodium Benzenethiolate (technical grade, 90%) Related Literature

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